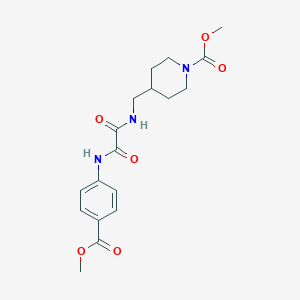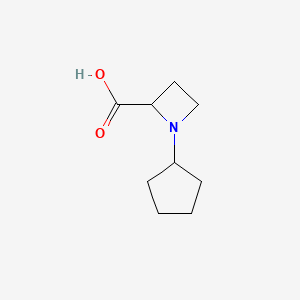
1-cyclopentylazetidine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentylazetidine-2-carboxylic acid is a chemical compound with the CAS Number: 1042413-79-5 . It has a molecular weight of 169.22 and its IUPAC name is 1-cyclopentyl-2-azetidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-cyclopentylazetidine-2-carboxylic acid is 1S/C9H15NO2/c11-9(12)8-5-6-10(8)7-3-1-2-4-7/h7-8H,1-6H2,(H,11,12) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
1-Cyclopentylazetidine-2-carboxylic acid has a molecular weight of 169.22 . It is stored at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Functional Derivatives
1-Cyclopentylazetidine-2-carboxylic acid and its derivatives have been explored in the field of organic synthesis. For example, the cyclization of methyl α-tosylamino-γ-chlorobutyrate led to the creation of methyl 1-tosylazetidine-2-carboxylate, which was further transformed into the corresponding carboxylic acid and carbinol (Chen, Sanjiki, Kato, & Ohta, 1967).
Enzymatic Synthesis Inhibition
This compound has shown potential in inhibiting the enzymatic synthesis of biologically significant molecules. For instance, 1-Aminocyclopentane-1-carboxylic acid, a structural analogue, was found to be a competitive inhibitor in the synthesis of S-adenosyl-L-methionine, a key molecule in various biological processes (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Conformational Isomerism Studies
The compound has also been used to study conformational isomerism. Research involving 1-alkylazetidine-2-carboxylic acids treated with organolithium reagents yielded 1-alkyl-2-carboazetidines, providing additional evidence for conformational isomerism in these compounds (Cromwell, Podraza, Soriano, & Rodebaugh, 1980).
Plant Hormone Research
In plant biology, derivatives of this compound have been identified as important metabolites. For instance, 1-(malonylamino)cyclopropane-1-carboxylic acid, a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants, was identified in wheat leaves (Hoffman, Yang, & McKeon, 1982).
Pseudopeptide Synthesis
This compound has also found application in the synthesis of pseudopeptides. For example, peptide coupling with benzene-1,3,5-carboxylic acid and histidine or cysteine ethyl ester yielded tripodal pseudopeptide ligands, showcasing its potential in creating complex organic molecules (Gelinsky, Vogler, & Vahrenkamp, 2002).
Safety and Hazards
The safety information available indicates that 1-cyclopentylazetidine-2-carboxylic acid is labeled with the signal word “Warning” and the hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-cyclopentylazetidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-10(8)7-3-1-2-4-7/h7-8H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCQOVYPBMMTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentylazetidine-2-carboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile](/img/structure/B2658672.png)


![N-[2-(cyclopentylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2658675.png)
![N-(2-chloro-5-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658677.png)
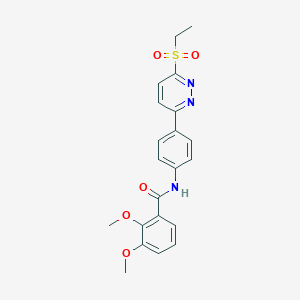
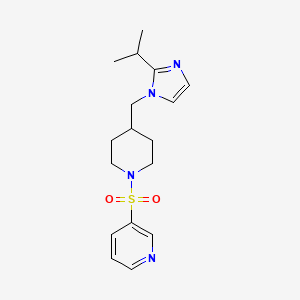
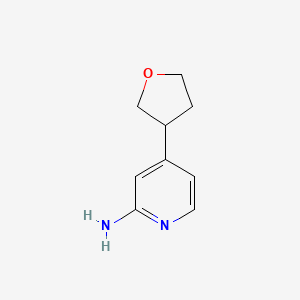
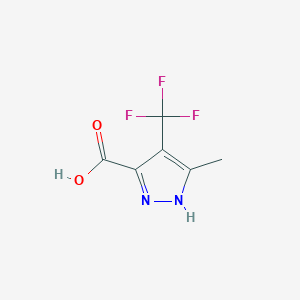

![1-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)ethanol](/img/structure/B2658688.png)

![8-(4-ethoxyphenyl)-2-(4-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2658692.png)
